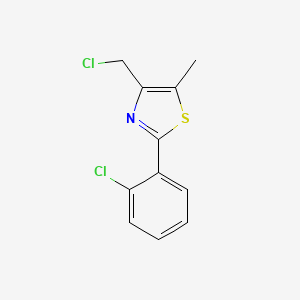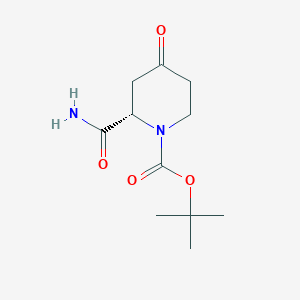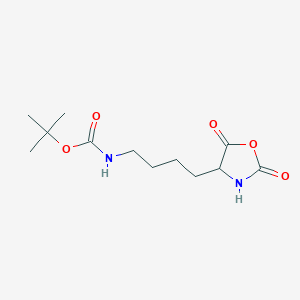![molecular formula C12H19NO3 B3125922 4-[2-(2-Methoxyethoxy)ethoxy]-2-methylphenylamine CAS No. 329946-04-5](/img/structure/B3125922.png)
4-[2-(2-Methoxyethoxy)ethoxy]-2-methylphenylamine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of similar compounds like “2-[2-(2-Methoxyethoxy)ethoxy]ethanol” has been characterized using techniques like 1H NMR and MALDI-TOF-MS . The compound has a molecular formula of C7H16O4 .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds like “2-[2-(2-Methoxyethoxy)ethoxy]ethanol” include a boiling point of 140 °C/2 mmHg, a refractive index of n20/D 1.446 (lit.), and a density of 1.161 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
1. Application in Dinuclear Complex Synthesis
4-[2-(2-Methoxyethoxy)ethoxy]-2-methylphenylamine has been utilized in the synthesis of new bridging ligands, which are critical in the formation of dinuclear complexes. These complexes exhibit unique electrochemical and UV/VIS spectroscopic properties, essential for various scientific applications (Shukla et al., 1999).
2. Use in Dye-Sensitized Solar Cells
This compound has found application in the field of renewable energy, specifically in dye-sensitized solar cells. Its incorporation into solar cells led to a significant improvement in solar-to-energy conversion efficiency, indicating its potential in the development of more efficient solar energy technologies (Liu et al., 2008).
3. Role in Antimicrobial and Antioxidant Studies
This compound has been a part of the synthesis of various organic molecules that have been tested for their antimicrobial and antioxidant properties. Such studies contribute significantly to the development of new drugs and treatments for various diseases (Raghavendra et al., 2016).
4. Development of Thermally Sensitive Polymers
It has also been used in the creation of thermally sensitive water-soluble polymethacrylates. These polymers have applications in various fields, including biotechnology and materials science, due to their unique temperature-responsive properties (Han et al., 2003).
5. Enhancing Ionic Conductivity in Polymer Electrolytes
Research involving this compound has led to advancements in polymer electrolyte behavior, particularly in increasing ionic conductivity. This is crucial for improving the efficiency of various electrochemical devices (Conner et al., 2007).
6. Application in Lithium-Ion Batteries
This compound has been instrumental in developing novel silane compounds used as non-aqueous electrolyte solvents in lithium-ion batteries. Its properties contribute to the stability and efficiency of these batteries, which are vital in many modern electronic devices (Amine et al., 2006).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-[2-(2-methoxyethoxy)ethoxy]-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-10-9-11(3-4-12(10)13)16-8-7-15-6-5-14-2/h3-4,9H,5-8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNSXCKMDGJKGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCOCCOC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-chloro-3-nitrophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3125861.png)
![N-(4-bromo-2-methylphenyl)-2-[(4-bromophenyl)sulfanyl]acetamide](/img/structure/B3125870.png)
![2-[({5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)methyl]benzenol](/img/structure/B3125880.png)
![2-[({4-[(4-Fluorobenzyl)sulfanyl]phenyl}imino)methyl]benzenol](/img/structure/B3125886.png)
![N-(2-cyanophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B3125894.png)
![N-(2-bromophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B3125901.png)
![4-[3-(Dimethylamino)propoxy]-2-methylaniline](/img/structure/B3125928.png)


![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3125948.png)


